molecular formula C6H5F2IN2O2 B2580020 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid CAS No. 2226181-87-7

1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid

Cat. No.: B2580020
CAS No.: 2226181-87-7
M. Wt: 302.019
InChI Key: BCWJXDAKBGVRRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid is a functionalized pyrazole derivative of high interest in medicinal chemistry and drug discovery research. Pyrazole cores are recognized as privileged scaffolds in pharmaceutical development, frequently serving as versatile synthetic intermediates and key pharmacophores in compounds with diverse biological profiles . The structure of this compound, which features a 2,2-difluoroethyl substitution on the pyrazole ring nitrogen, an iodine atom at the 3-position, and a carboxylic acid group at the 5-position, makes it a valuable building block for further chemical transformations, such as metal-catalyzed cross-coupling reactions. While specific biological data for this exact compound is not extensively published in the current literature, pyrazole derivatives have demonstrated a wide spectrum of notable biological activities in research settings, including antiproliferative, antioxidant, anti-inflammatory, and antibacterial effects . Recent scientific highlights show that structurally related difluoroethyl-pyrazole compounds exhibit remarkable antioxidant potential by inhibiting superoxide anion production and lipid peroxidation, and demonstrate interesting antiproliferative activity against various cancer cell lines . The presence of both the iodine handle and the carboxylic acid functional group provides researchers with two distinct sites for structural diversification, enabling the creation of targeted libraries for high-throughput screening and lead optimization projects in these therapeutic areas. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

2-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2IN2O2/c7-4(8)2-11-3(6(12)13)1-5(9)10-11/h1,4H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWJXDAKBGVRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1I)CC(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the electrophilic 2,2-difluoroethylation of nucleophiles using a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate . This method allows for the incorporation of the difluoroethyl group into the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoroethyl group enhances lipophilicity and metabolic stability, allowing the compound to effectively interact with biological targets .

Comparison with Similar Compounds

Substituent Variations in Pyrazole Carboxylic Acids

The following table compares the target compound with structurally related pyrazole derivatives, highlighting substituent effects on molecular properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Differences Reference
1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid -C₂H₃F₂ (N1), -I (C3), -COOH (C5) C₇H₆F₂IN₂O₂ 302.02 1795474-96-2* Iodo at C3; difluoroethyl at N1
1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid -C₂H₃F₂ (N1), -I (C4), -COOH (C5) C₇H₆F₂IN₂O₂ 302.02 1795474-96-2 Iodo at C4 (positional isomer)
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylic acid -C₂H₂F₃ (N1), -COOH (C5) C₆H₅F₃N₂O₂ 194.11 1006340-71-1 Trifluoroethyl group; no iodine
1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid -C₂H₄F (N1), -CH₃ (C5), -COOH (C3) C₇H₉FN₂O₂ 172.16 1427014-31-0 Methyl at C5; fluoroethyl at N1
Methyl 1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate -C₂H₄F (N1), -I (C5), -COOCH₃ (C3) C₇H₈FIN₂O₂ 298.05 2226181-97-9 Ester form; iodo at C5
1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid -C₂H₃F₂ (N1), -NO₂ (C4), -COOH (C3) C₆H₅F₂N₃O₄ 221.12 1006442-59-6 Nitro at C4; no iodine

* Note: The CAS number 1795474-96-2 corresponds to the 4-iodo isomer in the literature; the 3-iodo analog may require verification.

Impact of Substituents on Physicochemical Properties

  • Fluorinated Alkyl Chains: Difluoroethyl (-CH₂CF₂H) and trifluoroethyl (-CH₂CF₃) groups increase electronegativity and resistance to oxidative metabolism compared to non-fluorinated chains. Trifluoroethyl derivatives exhibit higher lipophilicity (logP) . Predicted acidity (pKa) for methyl 1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate is -1.77, suggesting strong electron-withdrawing effects from iodine and fluorine .
  • Iodo vs. Nitro/Methyl Substituents: Iodo groups enhance molecular weight and polarizability, making them useful in X-ray crystallography . Nitro groups (-NO₂) increase reactivity (e.g., hydrogen bonding) but may reduce stability . Methyl groups improve metabolic stability but reduce solubility compared to carboxylic acid derivatives .
  • Positional Isomerism :

    • The 3-iodo and 4-iodo isomers (Table 2.1) demonstrate how substituent placement affects steric interactions and crystal packing. For example, iodine at C3 may hinder rotational freedom of the difluoroethyl chain.

Biological Activity

1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid is a fluorinated organic compound featuring a unique pyrazole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and infectious diseases. Its structural components, including the difluoroethyl group and iodine atom, contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C6H5F2IN2O2\text{C}_6\text{H}_5\text{F}_2\text{I}\text{N}_2\text{O}_2

Key Features:

  • Pyrazole Ring : Provides a stable aromatic system.
  • Difluoroethyl Group : Enhances lipophilicity and metabolic stability.
  • Iodine Atom : Capable of participating in halogen bonding interactions.

The biological activity of 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor or modulate receptor activity through mechanisms such as:

  • Competitive Inhibition : Binding to the active site of enzymes.
  • Allosteric Modulation : Inducing conformational changes in target proteins.

Biological Activity

Recent research has highlighted various biological activities associated with pyrazole derivatives, including:

  • Antitumor Activity : The compound shows promise in inhibiting tumor growth by interfering with mitotic checkpoint functions.
  • Antimicrobial Properties : Potential efficacy against various pathogens has been noted, warranting further investigation into its use in infectious disease treatment.

Summary of Biological Activities

Activity TypeDescription
AntitumorInhibits tumor cell proliferation and induces apoptosis in cancer cells.
AntimicrobialExhibits activity against bacterial and fungal strains.
Enzyme InhibitionPotential to inhibit specific enzymes involved in critical metabolic pathways.

Case Studies

  • Antitumor Effects : A study investigating the effects of 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid on cancer cell lines demonstrated significant reductions in cell viability and proliferation rates, suggesting a mechanism involving apoptosis induction through the activation of caspases.
  • Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that the compound acts as a competitive inhibitor for certain kinases involved in cell cycle regulation, potentially offering therapeutic avenues for cancer treatment.

Research Findings

Recent literature reviews have compiled data on various pyrazole derivatives, indicating a broad spectrum of biological activities. Notably, approved drugs containing pyrazole structures include celecoxib and phenylbutazone, which have established roles in anti-inflammatory and analgesic therapies . The unique combination of functional groups in 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid positions it as a candidate for further pharmacological exploration.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid, and how do reaction conditions affect yield?

  • Answer: Synthesis often involves palladium-catalyzed cross-coupling reactions. For example, a protocol adapted from similar pyrazole derivatives (e.g., 1-(2-oxo-2-phenylethyl)-3-phenyl analogs) uses Pd(PPh₃)₄ with aryl boronic acids in deaerated DMF/water mixtures under reflux. Key steps include optimizing catalyst loading (0.5–2 mol%), solvent polarity (DMF vs. THF), and temperature (80–120°C) to achieve yields of 60–85% after column purification . The difluoroethyl group is introduced via alkylation of the pyrazole nitrogen, while iodination is achieved using N-iodosuccinimide (NIS) in acidic media .

Q. How is the purity and structural integrity of this compound validated in academic settings?

  • Answer: Purity is confirmed via HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase). Structural characterization relies on:

  • IR spectroscopy : C=O stretch at ~1700 cm⁻¹ and C-F stretches (1100–1200 cm⁻¹) .
  • NMR : Distinct ¹H signals for the difluoroethyl group (δ 4.5–5.5 ppm, split due to J coupling) and the 3-iodo substituent (downfield shifts at δ 7.5–8.5 ppm). ¹⁹F NMR shows characteristic splitting patterns .
  • Mass spectrometry : Molecular ion peaks matching the calculated molecular weight (e.g., [M+H]+ at m/z 357.2) .

Q. What are the recommended storage conditions to maintain stability?

  • Answer: Store under inert atmosphere (argon) at 2–8°C in sealed containers. Avoid prolonged exposure to light or moisture, as the iodo and carboxylic acid groups are prone to hydrolysis and photodecomposition .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in further functionalization (e.g., Suzuki coupling) of the pyrazole core?

  • Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects. For example, the electron-withdrawing carboxylic acid group directs electrophilic substitutions to the 4-position, while the 3-iodo group influences cross-coupling reactivity. Evidence from similar compounds shows that frontier molecular orbital (FMO) analysis predicts favorable sites for palladium-mediated reactions .

Q. What strategies resolve contradictions in biological activity data between enzymatic assays and cellular studies?

  • Answer: Discrepancies may arise from differences in membrane permeability or off-target effects. To address this:

  • Use orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based viability assays).
  • Modify solubility via prodrug strategies (e.g., esterification of the carboxylic acid) to enhance cellular uptake .
  • Validate target engagement using crystallography or fluorescence polarization, as demonstrated in Lp-PLA2 inhibitor studies .

Q. How can the core structure be modified to enhance inhibitory activity against specific enzymes (e.g., lipoxygenases)?

  • Answer: Functionalization strategies include:

  • Heterocyclic fusion : Adding triazole or thiadiazine rings (e.g., via cyclocondensation) to improve binding pocket interactions .
  • Bioisosteric replacement : Substituting iodine with trifluoromethyl or sulfone groups to modulate electron density and steric effects .
  • Side-chain optimization : Introducing polar groups (e.g., hydroxamic acid) to enhance hydrogen bonding with catalytic residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.